molecular formula C11H9ClN4OS B293956 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293956
M. Wt: 280.73 g/mol
InChI Key: GNZBMXWXTBDDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is synthesized using specific methods that ensure its purity and efficacy. In

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of inflammatory cytokines, induction of apoptosis, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been observed to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential therapeutic applications, its ability to inhibit inflammation and cancer cell growth, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include investigating its potential use as a therapeutic agent for neurological disorders, exploring its anti-microbial properties, and studying its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and toxicity of this compound.

Synthesis Methods

The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a series of chemical reactions. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. This intermediate is then reacted with thiosemicarbazide to form 2-chloromethylphenylthiosemicarbazide. The final step involves cyclization of this intermediate to form 6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The purity of the compound is ensured through various purification techniques such as crystallization and column chromatography.

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C11H9ClN4OS

Molecular Weight

280.73 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9ClN4OS/c1-7-13-14-11-16(7)15-10(18-11)6-17-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3

InChI Key

GNZBMXWXTBDDTD-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl

Origin of Product

United States

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